2,2'-Thiodiacetamide
CAS No.: 14618-65-6
Cat. No.: VC20981184
Molecular Formula: C4H8N2O2S
Molecular Weight: 148.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14618-65-6 |
---|---|
Molecular Formula | C4H8N2O2S |
Molecular Weight | 148.19 g/mol |
IUPAC Name | 2-(2-amino-2-oxoethyl)sulfanylacetamide |
Standard InChI | InChI=1S/C4H8N2O2S/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) |
Standard InChI Key | KQNFZEVUCSXNTH-UHFFFAOYSA-N |
SMILES | C(C(=O)N)SCC(=O)N |
Canonical SMILES | C(C(=O)N)SCC(=O)N |
Introduction
Chemical Identity and Basic Properties
2,2'-Thiodiacetamide, also known as 2,2'-Thiobisacetamide or Thiodiglycolamide, is an organosulfur compound characterized by its distinctive molecular structure. The compound's chemical identity is established through several standardized parameters:
Property | Value |
---|---|
Chemical Formula | C₄H₈N₂O₂S |
Molecular Weight | 148.184 g/mol |
CAS Registry Number | 14618-65-6 |
IUPAC Standard InChIKey | KQNFZEVUCSXNTH-UHFFFAOYSA-N |
Systematic Name | 2,2'-Thiobisacetamide |
Alternative Names | Thiodiacetamide, Thiodiglycolamide |
The compound features two acetamide groups connected by a sulfur atom, resulting in a symmetric molecular structure with the sulfur atom serving as a bridge between two identical functional groups .
Molecular Structure and Bonding
Structural Characteristics
The molecular architecture of 2,2'-Thiodiacetamide consists of a central sulfur atom that forms single bonds with two methylene (CH₂) groups, each attached to an amide functional group. This creates a structure that can be represented as:
H₂N-C(=O)-CH₂-S-CH₂-C(=O)-NH₂
The presence of two amide groups gives the molecule interesting hydrogen bonding capabilities, which influences its physical properties and potential interactions with other molecules. The central sulfur atom contributes to the compound's distinct chemical behavior compared to its oxygen analogs .
Structural Confirmation
Structural verification of 2,2'-Thiodiacetamide has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the connectivity and arrangement of atoms within the molecule. This verification is crucial for ensuring the correct identity of the compound for research and application purposes .
Spectroscopic Properties
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in 2,2'-Thiodiacetamide. The compound's IR spectrum has been recorded using both Fluorolube (for the 3800-1330 cm⁻¹ range) and Nujol (for the 1330-400 cm⁻¹ range) mulls on a Beckman IR-9 grating instrument .
Key spectral features likely include:
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N-H stretching vibrations from the amide groups
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C=O stretching vibrations characteristic of amide functionalities
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C-S stretching vibrations representing the thioether linkage
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Various C-H stretching and bending modes
The detailed spectroscopic data is available in the NIST WebBook and can be accessed in JCAMP-DX format for further analysis .
Comparative Spectroscopy
When compared with related compounds such as simple acetamide or thioacetamide, 2,2'-Thiodiacetamide shows distinctive spectral features due to its unique structural attributes. The presence of two amide groups connected by a sulfur bridge creates a specific spectroscopic fingerprint that can be used for identification and purity assessment .
Physical Properties
While comprehensive physical property data specifically for 2,2'-Thiodiacetamide is limited in the available literature, certain properties can be inferred based on its structure and comparison with related compounds:
Property | Characteristic |
---|---|
Appearance | Likely a crystalline solid |
Solubility | Expected to be soluble in polar solvents due to amide groups |
Melting Behavior | Expected to exhibit defined melting point characteristic of crystalline organic compounds |
Stability | Likely stable under standard conditions, possibly sensitive to strong oxidizing agents |
Further experimental characterization would be necessary to establish precise values for properties such as melting point, solubility parameters, and thermal stability .
Comparison with Related Compounds
Structural Relationship with Thioacetamide
2,2'-Thiodiacetamide (C₄H₈N₂O₂S) differs significantly from thioacetamide (C₂H₅NS) in both structure and properties. While thioacetamide contains a thioamide group (C=S), 2,2'-Thiodiacetamide features a thioether (C-S-C) linkage between two conventional amide groups. This structural difference leads to distinct chemical behaviors:
Compound | Molecular Formula | Key Structural Feature | CAS Number |
---|---|---|---|
2,2'-Thiodiacetamide | C₄H₈N₂O₂S | Thioether bridge between two amide groups | 14618-65-6 |
Thioacetamide | C₂H₅NS | Thioamide group (C=S) | 62-55-5 |
Thioacetamide has been more extensively studied, particularly regarding its toxicological properties and hepatotoxic effects, while literature on 2,2'-Thiodiacetamide is more limited .
Functional Differences
The presence of two amide groups in 2,2'-Thiodiacetamide potentially allows for different reaction pathways compared to thioacetamide. While thioacetamide is known for its role as a source of sulfide ions in qualitative analysis and its hepatotoxic properties, 2,2'-Thiodiacetamide's reactivity profile would be expected to reflect its distinct structural features .
Research Gaps and Future Directions
The current literature exhibits several notable gaps in our understanding of 2,2'-Thiodiacetamide:
Characterization Needs
Further research is needed to establish:
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Comprehensive physical properties (detailed solubility profiles, precise melting point)
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Crystallographic data
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Detailed spectroscopic characterization beyond IR
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Reactivity patterns and chemical behavior
Application Development
Exploration of potential applications in:
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Coordination chemistry and metal complexation
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Organic synthesis as a building block
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Materials science
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Medicinal chemistry and biological activity screening
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